molecular formula C14H20N2O3S B2937434 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide CAS No. 953255-38-4

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide

Cat. No.: B2937434
CAS No.: 953255-38-4
M. Wt: 296.39
InChI Key: BKJJBFJDZCVQJD-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a propane sulfonamide group attached to a substituted phenyl ring. The phenyl ring features a methyl group at the para position and a 2-oxopyrrolidin-1-yl moiety at the meta position. The 2-oxopyrrolidinyl group may enhance solubility or modulate lipophilicity compared to other cyclic amines, while the methyl substituent could influence steric interactions in biological systems.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-9-20(18,19)15-12-7-6-11(2)13(10-12)16-8-4-5-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJJBFJDZCVQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C=C1)C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide typically involves the formation of the pyrrolidinone ring followed by its attachment to the phenyl group and subsequent sulfonamide formation. One common method involves the reaction of 4-methyl-3-nitrophenylpropane-1-sulfonamide with pyrrolidinone under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, reduction, and sulfonation, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may modulate the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamide Derivatives

The compound’s structural analogs can be categorized based on variations in the aryl substituents, sulfonamide linkages, and heterocyclic moieties. Below is a detailed comparison with compounds from the provided evidence:

Comparison with Morpholine- and Bromine-Containing Sulfonamides

describes a compound with a bromine atom, morpholine ring, and methoxy group (N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide). Key differences include:

  • Substituent Effects : The bromine and morpholine groups in ’s compound likely increase molecular polarity and hydrogen-bonding capacity compared to the 2-oxopyrrolidinyl and methyl groups in the target compound.
  • Biological Implications : Morpholine rings are often used to improve pharmacokinetic properties, whereas 2-oxopyrrolidinyl groups may confer distinct conformational rigidity or metabolic stability .

Comparison with Chromen-2-yl and Pyrazolo-Pyrimidine Derivatives

details a sulfonamide derivative with a chromen-2-yl group and pyrazolo[3,4-d]pyrimidine core (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide). Notable contrasts include:

  • Molecular Weight and Complexity: The compound has a higher molecular weight (589.1 g/mol) due to its fused heterocyclic systems, which may reduce bioavailability compared to the simpler phenyl-pyrrolidinone structure of the target compound.

Comparison with Piperidine- and Dimethoxyphenyl-Containing Sulfonamides

references a methanesulfonamide derivative with a piperidine ring and dimethoxyphenyl group. Key distinctions include:

  • Heterocyclic Influence: Piperidine rings enhance basicity compared to the neutral 2-oxopyrrolidinone, which could alter protonation states and receptor interactions.
  • Substituent Diversity : The dimethoxyphenyl group in may confer antioxidant or kinase-inhibitory properties, whereas the methyl group in the target compound offers minimal electronic modulation .

Data Table: Key Features of Compared Compounds

Compound Feature Target Compound Compound Compound Compound
Core Structure Phenyl-pyrrolidinone Pyrimidine-morpholine Pyrazolo-pyrimidine-chromene Piperidine-dimethoxyphenyl
Sulfonamide Type Propane-1-sulfonamide Benzenesulfonamide Benzenesulfonamide Methanesulfonamide
Key Substituents 4-methyl, 2-oxopyrrolidinyl 5-bromo, morpholinyl, methoxy Chromen-2-yl, fluoro groups Dimethoxyphenyl, piperidinyl
Molecular Weight (g/mol) Not reported Not reported 589.1 Not reported
Melting Point Not reported Not reported 175–178°C Not reported

Research Implications and Limitations

  • Structural Insights : The target compound’s 2-oxopyrrolidinyl group may balance lipophilicity and solubility better than morpholine () or piperidine () analogs, making it a candidate for central nervous system targets.
  • Data Gaps : Experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence, limiting direct functional comparisons. Further studies are required to evaluate its pharmacokinetic and thermodynamic profiles relative to analogs.

Biological Activity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring with a pyrrolidinone moiety, which contributes to its unique pharmacological properties. The IUPAC name is this compound, and its molecular formula is C13H18N2O3SC_{13}H_{18}N_2O_3S.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research suggests that the compound may inhibit certain enzymes or receptors involved in various physiological pathways, leading to its potential therapeutic effects.

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related sulfonamide derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth in xenograft models .

CompoundEC50 (nM)GI50 (nM)Tumor Growth Inhibition (%)
This compoundTBDTBDTBD
Related Compound 1k27022963

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, although specific data on this compound is limited. Research on similar sulfonamide compounds has shown effectiveness against gram-positive and gram-negative bacteria .

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to explore the biological activities of sulfonamide derivatives. The findings revealed that modifications in the pyrrolidinone structure significantly influence the compound's potency against cancer cell lines .

In Vivo Studies

In vivo studies using mouse models have demonstrated that certain derivatives of this compound can effectively reduce tumor size when administered at specific dosages. For example, a related sulfonamide showed a tumor growth inhibition rate of 63% in human colorectal cancer xenografts at a dose of 50 mg/kg .

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